Pyrido[2,3-d]pyrimidin-7-amine
Overview
Description
Pyrido[2,3-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining pyridine and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Synthetic Routes and Reaction Conditions:
Gould-Jacobs Reaction: This method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl.
Cyclization Reactions: this compound can be synthesized by heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions.
Industrial Production Methods:
- Industrial synthesis often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Electrophilic Substitution: this compound undergoes electrophilic substitution reactions, particularly at the 5-position of the pyrimidine ring.
Cyclization: The compound can form various derivatives through cyclization reactions involving different substituents.
Common Reagents and Conditions:
Reagents: Carboxylic anhydrides, acid chlorides, ethoxymethylenemalonic ester.
Conditions: High temperatures (up to 250°C), reflux in solvents like xylene or butanol.
Major Products:
Scientific Research Applications
Pyrido[2,3-d]pyrimidin-7-amine has a broad spectrum of applications in scientific research:
Mechanism of Action
Pyrido[2,3-d]pyrimidin-7-amine exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition reduces the availability of tetrahydrofolate, thereby hindering the synthesis of pyrimidine and purine, which are essential for DNA and RNA synthesis. Consequently, this leads to the death of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Comparison:
Properties
IUPAC Name |
pyrido[2,3-d]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWAMIJZBXMYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=NC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593247 | |
Record name | Pyrido[2,3-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76587-31-0 | |
Record name | Pyrido[2,3-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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